molecular formula C21H20BrN3OS B2558293 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207033-56-4

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2558293
CAS No.: 1207033-56-4
M. Wt: 442.38
InChI Key: ZEKHHIBKMCQRPO-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone features a 1-ethyl-substituted imidazole core with a 4-bromophenyl group at position 5, connected via a thioether bridge to an indolin-1-yl ethanone moiety. This structure combines electron-withdrawing (bromophenyl) and bulky (ethyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3OS/c1-2-24-19(16-7-9-17(22)10-8-16)13-23-21(24)27-14-20(26)25-12-11-15-5-3-4-6-18(15)25/h3-10,13H,2,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKHHIBKMCQRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, commonly referred to as BPIE, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BPIE based on various studies and findings.

BPIE has the following chemical characteristics:

  • Molecular Formula : C18H22BrN3OS
  • Molecular Weight : 408.36 g/mol
  • CAS Number : 1207004-06-5

The compound's biological activity is primarily attributed to its structural components, which include an imidazole ring and an indole moiety. These structures are known for their roles in various biochemical pathways, including enzyme inhibition and receptor interaction.

Antimicrobial Activity

Recent studies have demonstrated that BPIE exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro assays have shown that BPIE has a notable inhibitory effect on:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 4.9–17 µM, indicating potent antibacterial activity .

Comparison of Antimicrobial Efficacy

BacteriaMIC (µM)
Staphylococcus aureus4.9
Escherichia coli7.1
Klebsiella pneumoniae12.0

Anticancer Activity

BPIE has also been investigated for its potential anticancer properties. The compound was tested against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG).

Findings from Cell Line Studies

The results indicated that BPIE effectively inhibits cell proliferation in U87MG cells with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests that BPIE may serve as a promising candidate for further development in cancer therapy .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted by researchers at MDPI evaluated the antibacterial effects of BPIE derivatives against a range of pathogens. The study concluded that compounds similar to BPIE exhibited superior activity compared to traditional antibiotics, particularly against resistant strains such as MRSA .
  • Case Study on Anticancer Activity : In a separate investigation, BPIE was tested for its effects on glioblastoma cells. The compound demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an adjunct therapy in cancer treatment .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogous Compounds
Compound Name/ID Core Structure Substituents/Functional Groups Synthesis Method (Evidence ID)
Target Compound Imidazole-thio-ethanone 4-Bromophenyl, ethyl, indolin Not explicitly described in evidence
1-(4-Bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone (5d) Benzimidazole-ethanone 4-Bromophenyl, dibromobenzimidazole Phenacyl chloride under alkaline conditions
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-oxadiazole-thio 5-Methyl, phenyl, oxadiazole Coupling reaction (specifics not detailed)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) Nitroimidazole Chloromethyl, dimethyl, nitro Chlorination with SOCl₂
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one (1) Imidazolone-indole hybrid Bromoindole, methyl, amino Aldol condensation

Structural and Functional Implications

  • In contrast, nitro groups in increase metabolic resistance but reduce solubility.
  • Thioether vs. Oxadiazole Linkages : The thioether in the target compound and provides flexibility and sulfur-mediated interactions, whereas oxadiazoles in introduce rigidity and hydrogen-bonding capacity.
  • Indolin vs. Indole/Benzimidazole Moieties : The indolin group in the target compound may confer distinct π-stacking behavior compared to indole derivatives in or benzimidazoles in , which exhibit planar aromatic systems.

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